molecular formula C7H9NO2 B1590124 6-(Hydroxymethyl)-2-methylpyridin-3-ol CAS No. 4811-16-9

6-(Hydroxymethyl)-2-methylpyridin-3-ol

Cat. No. B1590124
CAS RN: 4811-16-9
M. Wt: 139.15 g/mol
InChI Key: GCNVWKLOXABYCX-UHFFFAOYSA-N
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Description

“6-(Hydroxymethyl)-2-methylpyridin-3-ol” is a chemical compound . It has the molecular formula C6H7NO2 . The compound is solid in its physical form .


Physical And Chemical Properties Analysis

The compound “6-(Hydroxymethyl)-2-methylpyridin-3-ol” is solid in its physical form . It has a molecular weight of 125.13 . The compound is stored at room temperature in an inert atmosphere .

Scientific Research Applications

  • Pharmaceuticals and Cancer Research

    • The compound has been identified in a study involving the leaf crude extract of Oroxylum indicum (L.) Kurz . The extract induces genomic DNA fragmentation, comet formation, and the inhibition of cell proliferation in the prostate cancer cell line PC3 .
    • The bioactive compound was purified through bioassay-guided fractionation using preparative HPLC and MTT assay . The compound was identified as a glycosylated hydroquinone derivative .
    • The treatment of PC3 cells with the compound induced genomic DNA fragmentation and chromatin condensation, increased in the annexin-V positive cells, arrested the cell cycle at S phases, and inhibited the cell migration .
    • The results indicated that the compound induced caspase-3 and PARP independent apoptosis but through the p38 pathway and the localization of AIF into the nucleus .
  • Chemical Industry

    • The compound is available for purchase as a chemical reagent . It is often used in the synthesis of other chemicals or for research purposes .
  • Biocatalysis

    • A study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
    • After scale up, the bioconversion enabled titers exceeding 12 g L−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
  • Food Industry

    • Hydroxymethylfurfural (HMF), also known as 5-(hydroxymethyl)furfural, is an organic compound formed by the dehydration of reducing sugars .
    • HMF is classified as a food improvement agent and is primarily being used in the food industry in form of a food additive as a biomarker as well as a flavoring agent for food products .
    • It is also produced industrially on a modest scale as a carbon-neutral feedstock for the production of fuels and other chemicals .
  • Biocatalysis

    • A study demonstrated a novel one-pot biocatalytic process for the preparation of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine, from naturally-occurring 2,6-lutidine using recombinant microbial whole cells as catalysts .
    • After scale up, the bioconversion enabled titers exceeding 12 g L−1 . This biocatalytic route offers a simpler and more sustainable alternative to multistep organic synthesis protocols .
  • Buffer Solutions in Biochemistry and Molecular Biology

    • Tris, or tris(hydroxymethyl)aminomethane, is an organic compound with the formula (HOCH2)3CNH2 .
    • It is extensively used in biochemistry and molecular biology as a component of buffer solutions , such as in TAE and TBE buffers, especially for solutions of nucleic acids .

properties

IUPAC Name

6-(hydroxymethyl)-2-methylpyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2/c1-5-7(10)3-2-6(4-9)8-5/h2-3,9-10H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCNVWKLOXABYCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00496282
Record name 6-(Hydroxymethyl)-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Hydroxymethyl)-2-methylpyridin-3-ol

CAS RN

4811-16-9
Record name 6-(Hydroxymethyl)-2-methylpyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00496282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 27.2 g. (0.25 mol) of 3-hydroxy-2-methylpyridine, 100 ml. of 10% sodium hydroxide in 75 ml. of water and 22.5 ml. (0.25 mol) of 40% formalin (aqueous methanolic formaldehyde solution) is refluxed for two hours. An additional amount of 40% formalin (22.5 ml.) is added and the reflux is continued for two hours. The mixture is acidified with acetic acid and the resulting precipitate is filtered and washed with acetone. The filtrate is evaporated to dryness and the residue is repeatedly extracted with hot acetone. The extract is dried, treated with charcoal and evaporated to give crude 3-hydroxy-6-hydroxymethyl-2-methylpyridine as a solid.
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0.25 mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AS Matus-Meza, MA Velasco-Velázquez… - Medicinal Chemistry …, 2018 - Springer
A series of quinazoline-2,4,6-triamine (quinazoline) and 2,6-diaminoquinazolin-4(3H)-one (quinazolinone) derivatives were designed, synthesized and evaluated as cytotoxic agents in …
Number of citations: 2 link.springer.com

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